{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol
Overview
Description
The compound {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol is a versatile chemical with a molecular formula of C11H16ClNOS and a molecular weight of 245.77 g/mol . This compound features a piperidine ring substituted with a chlorothiophene moiety and a hydroxymethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene-2-carbaldehyde and piperidine.
Formation of Intermediate: The 5-chlorothiophene-2-carbaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in material science.
Mechanism of Action
The mechanism of action of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene, which also contain the thiophene ring but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds like 4-piperidinol and 4-piperidone, which share the piperidine ring but have different functional groups.
The uniqueness of This compound lies in its specific combination of the chlorothiophene and piperidine moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMHOLPWJSUNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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